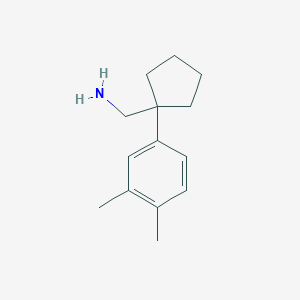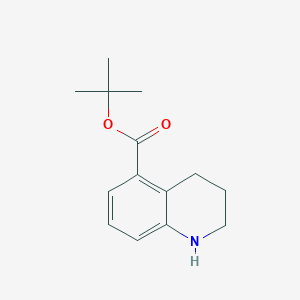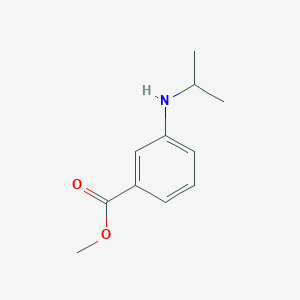![molecular formula C12H19ClN4O B15317207 3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
3-[(6-Azidohexyl)oxy]anilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Azidohexyl)oxy]anilinehydrochloride is a chemical compound with the molecular formula C12H19ClN4O. It is characterized by the presence of an azido group attached to a hexyl chain, which is further connected to an aniline moiety via an ether linkage. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Azidohexyl)oxy]anilinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and 6-bromohexanol.
Ether Formation: Aniline is reacted with 6-bromohexanol in the presence of a base such as potassium carbonate to form 3-[(6-hydroxyhexyl)oxy]aniline.
Azidation: The hydroxyl group in 3-[(6-hydroxyhexyl)oxy]aniline is then converted to an azido group using sodium azide in a solvent like dimethylformamide (DMF).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, often leading to the formation of amines or other functionalized derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, potassium carbonate.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
科学的研究の応用
3-[(6-Azidohexyl)oxy]anilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.
作用機序
The mechanism by which 3-[(6-Azidohexyl)oxy]anilinehydrochloride exerts its effects is primarily through its azido group, which can undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry, leading to the formation of covalent bonds with target molecules. This reactivity makes it a valuable tool in bioconjugation and material science.
類似化合物との比較
3-[(6-Bromohexyl)oxy]aniline: Similar structure but with a bromo group instead of an azido group.
3-[(6-Hydroxyhexyl)oxy]aniline: Precursor in the synthesis of 3-[(6-Azidohexyl)oxy]anilinehydrochloride.
3-[(6-Aminohexyl)oxy]aniline: Resulting compound from the reduction of the azido group.
Uniqueness: this compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly useful in click chemistry and bioconjugation applications, where the formation of stable triazole rings is desired.
特性
分子式 |
C12H19ClN4O |
|---|---|
分子量 |
270.76 g/mol |
IUPAC名 |
3-(6-azidohexoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H18N4O.ClH/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14;/h5-7,10H,1-4,8-9,13H2;1H |
InChIキー |
OTVYZQGGWUFDJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)


![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)

![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)


![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)

